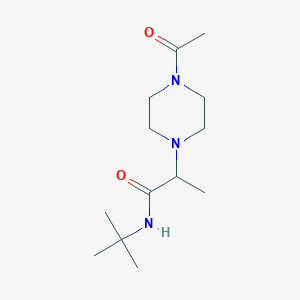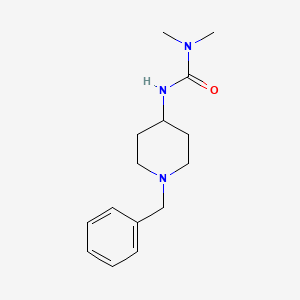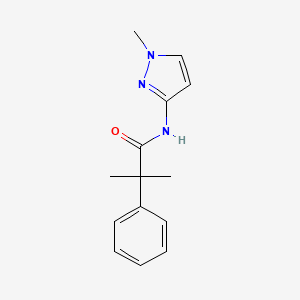![molecular formula C14H22N2O2 B7508454 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide, also known as CPP-115, is a small molecule drug that has shown promise for the treatment of various neurological disorders.
Wirkmechanismus
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal excitability. By increasing the levels of GABA in the brain, this compound can help to reduce seizures, anxiety, and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, which can help to reduce seizures, anxiety, and addiction. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide in lab experiments is that it is a small molecule drug that can easily penetrate the blood-brain barrier. This makes it an ideal candidate for studying the effects of GABA modulation in the brain. However, one limitation of using this compound is that it is a potent inhibitor of GABA aminotransferase, which can lead to the accumulation of GABA in the brain. This can result in sedation, dizziness, and other side effects.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and schizophrenia. Another direction is to study the long-term effects of this compound on cognitive function and behavior. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide is synthesized by reacting cyclopropanecarbonyl chloride with piperidine, followed by reaction with cyclobutanecarboxylic acid. The resulting compound is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(10-2-1-3-10)15-12-6-8-16(9-7-12)14(18)11-4-5-11/h10-12H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQDAAPGYMXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)






![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

